- Sonochemical Synthesis and In Silico Evaluation of Imidazo[1,2-a]Pyridine Derivatives as Potential Inhibitors of SirtuinsPolycyclic Aromatic Compounds, 2023, 43(4), 3741-3760,
Cas no 943112-78-5 (Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate)
![Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate structure](https://it.kuujia.com/scimg/cas/943112-78-5x500.png)
943112-78-5 structure
Nome del prodotto:Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
Numero CAS:943112-78-5
MF:C10H10N2O2
MW:190.198602199554
MDL:MFCD15203666
CID:840324
PubChem ID:20110289
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
- AK146475
- 6967AJ
- FCH924816
- SY011682
- AX8284038
- ST24047730
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid methyl ester
- Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (ACI)
- MFCD15203666
- BS-18266
- CS-0084385
- AKOS000348674
- SCHEMBL24655998
- DB-079848
- Methyl2-methylimidazo[1,2-a]pyridine-3-carboxylate
- 943112-78-5
- C77248
-
- MDL: MFCD15203666
- Inchi: 1S/C10H10N2O2/c1-7-9(10(13)14-2)12-6-4-3-5-8(12)11-7/h3-6H,1-2H3
- Chiave InChI: LRDHMQIRNWVJTH-UHFFFAOYSA-N
- Sorrisi: O=C(C1N2C(C=CC=C2)=NC=1C)OC
Proprietà calcolate
- Massa esatta: 190.074227566g/mol
- Massa monoisotopica: 190.074227566g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 232
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 43.6
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A107465-250mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 250mg |
$21.0 | 2025-02-25 | |
eNovation Chemicals LLC | D910876-5g |
Methyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 5g |
$715 | 2024-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-50mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 50mg |
98.0CNY | 2021-08-04 | |
Chemenu | CM151085-1g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 1g |
$366 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-200mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 200mg |
226.0CNY | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56495-1g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95% | 1g |
¥531.0 | 2023-09-05 | |
Chemenu | CM151085-250mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 250mg |
$164 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-250mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 250mg |
876CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-100mg |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 100mg |
384CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP413-1g |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
943112-78-5 | 95+% | 1g |
812.0CNY | 2021-08-03 |
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Polyethylene glycol ; 5 min, rt; 1 h, 80 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Ethanol ; 20 h, reflux
Riferimento
- Design, Synthesis, and Pharmacological Evaluation of N-Acylhydrazones and Novel Conformationally Constrained Compounds as Selective and Potent Orally Active Phosphodiesterase-4 InhibitorsJournal of Medicinal Chemistry, 2012, 55(17), 7525-7545,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Boron trifluoride etherate , Tetrabutylammonium iodide Solvents: Acetonitrile ; 9 h, 80 °C
Riferimento
- TBAI-catalyzed oxidative coupling of aminopyridines with β-keto esters and 1,3-diones - synthesis of imidazo[1,2-a]pyridinesChemical Communications (Cambridge, 2011, 47(40), 11333-11335,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Bromotrichloromethane , Potassium bicarbonate Solvents: Acetonitrile ; 5 h, 80 °C
Riferimento
- 2-Aminopyridines as an α-Bromination Shuttle in a Transition Metal-Free One-Pot Synthesis of Imidazo[1,2-a]pyridinesAdvanced Synthesis & Catalysis, 2016, 358(3), 364-369,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions [Erratum to document cited in CA154:588804]Synthesis, 2011, (8),,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile , Bromotrichloromethane ; 10 h, rt
Riferimento
- Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination ShuttleJournal of Organic Chemistry, 2016, 81(19), 9167-9174,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate Catalysts: Boron trifluoride etherate Solvents: Tetrahydrofuran ; overnight, 7 °C
Riferimento
- Synthesis of imidazo[1,2-a]pyridines by the bis(acetyloxy)(phenyl)-λ3-iodane-mediated oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-dionesSynthesis, 2011, (15), 2445-2453,
Metodo di produzione 8
Condizioni di reazione
1.1 rt; 10 min, 55 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium sulfite Solvents: Water ; pH 8 - 9
Riferimento
- Thermal and microwave-assisted rapid syntheses of substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditionsSynthesis, 2011, (4), 635-641,
Metodo di produzione 9
Condizioni di reazione
1.1 3.5 h, rt
Riferimento
- A Novel Solvent-Free Approach to Imidazole Containing Nitrogen-Bridgehead HeterocyclesOrganic Letters, 2013, 15(14), 3646-3649,
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Methanol ; overnight, rt
Riferimento
- Synthesis and characterisation of novel N substituted 2-methylimidazo[1,2a]pyridine-3-carboxamidesJournal of Chemical Research, 2011, 35(4), 243-245,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Water ; 30 min, 80 °C
1.2 30 min, 80 °C
1.2 30 min, 80 °C
Riferimento
- NBS mediated protocol for the synthesis of N-bridged fused heterocycles in waterTetrahedron Letters, 2017, 58(37), 3662-3666,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Carbon tetrabromide Solvents: Acetonitrile ; 3 - 36 h, 80 °C
Riferimento
- CBr4 Mediated Oxidative C-N Bond Formation: Applied in the Synthesis of Imidazo[1,2-α]pyridines and Imidazo[1,2-α]pyrimidinesOrganic Letters, 2016, 18(5), 1016-1019,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium bromide Catalysts: Erythrosine Solvents: Acetonitrile ; 24 h, rt
Riferimento
- Photocatalytic regeneration of brominating agent in the visible light-mediated synthesis of imidazo[1,2-a]pyridinesCatalysis Science & Technology, 2019, 9(6), 1528-1534,
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Raw materials
- Methyl 2-chloroacetoacetate
- Ethyl 2-chloroacetoacetate
- methyl 3-oxobutanoate
- Methyl 2-bromo-3-oxobutanoate
- Diazenecarboxylic acid, (3-methoxy-1-methyl-3-oxo-1-propenyl)-,1,1-dimethylethyl ester
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Preparation Products
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Letteratura correlata
-
1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
943112-78-5 (Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate) Prodotti correlati
- 21801-79-6(2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:943112-78-5)Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

Purezza:99%
Quantità:5g
Prezzo ($):269.0